5-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
This compound is a structurally complex heterocyclic molecule featuring a bicyclic thieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxido group, a 3-chlorophenyl substituent, and a pentanoic acid chain. Its Z-configuration at the imine bond (2Z) and sulfone functionalization distinguish it from simpler thiazole derivatives.
Properties
Molecular Formula |
C16H17ClN2O5S2 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-[[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H17ClN2O5S2/c17-10-3-1-4-11(7-10)19-12-8-26(23,24)9-13(12)25-16(19)18-14(20)5-2-6-15(21)22/h1,3-4,7,12-13H,2,5-6,8-9H2,(H,21,22) |
InChI Key |
VNYJXKZCQPWSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the pentanoic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted chlorophenyl derivatives. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
5-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:
Key Structural and Functional Differences:
Core Heterocycle: The target compound and Analog 1 () share a sulfone-modified bicyclic thienothiazole core, enhancing metabolic stability compared to monocyclic thiazoles (Analog 2) or thiazolidinones (Analog 3) . Analog 3’s 4-thiazolidinone scaffold is associated with antimicrobial and anti-inflammatory activity, whereas sulfone-containing cores (target compound) may improve bioavailability .
The pentanoic acid chain (5-oxopentanoic acid) in the target compound provides greater conformational flexibility than Analog 2’s propanoic acid chain, which could influence interactions with biological targets .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization of the bicyclic core, similar to methods in but with stricter regiocontrol due to the sulfone group .
- Analog 3’s synthesis () employs thiosemicarbazide and chloroacetic acid, a route distinct from the aldehyde condensations used for the target compound .
Research Implications and Limitations
- Synthetic Challenges : The Z-configuration and sulfone group necessitate precise reaction conditions to avoid byproducts, as seen in ’s reflux-based methodology .
- Comparative Gaps: Limited data on solubility, stability, or toxicity for the target compound highlight the need for further experimental validation.
Biological Activity
5-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic compound with potential therapeutic applications. This article examines its biological activity, focusing on its efficacy against various cancer cell lines and its mechanism of action.
Chemical Structure
The compound features a thieno-thiazole moiety and an oxopentanoic acid group, which contribute to its biological properties. The presence of a chlorophenyl group may enhance its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent. Its biological activities can be summarized as follows:
- Cytotoxicity : Exhibits significant cytotoxic effects against several cancer cell lines.
- Mechanism of Action : Involves inhibition of glutamine metabolism, which is crucial for cancer cell proliferation.
Cell Lines Tested
The compound has been evaluated against various cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- SK-BR-3 (HER2-positive breast cancer)
Efficacy Results
The efficacy of the compound was assessed using dose-response experiments. The following table summarizes the findings:
| Cell Line | Concentration (μM) | % Growth Inhibition | p-value |
|---|---|---|---|
| MCF-7 | 0.32 - 320 | 30 - 85 | <0.05 |
| MDA-MB-231 | 100 - 320 | 25 - 70 | <0.01 |
| SK-BR-3 | 10 - 320 | 40 - 90 | <0.001 |
The compound's mechanism primarily involves the inhibition of glutamine metabolism. This process is critical in cancer cells for maintaining their growth and proliferation. By disrupting this metabolic pathway, the compound effectively induces apoptosis in cancer cells.
Case Studies
A notable study highlighted the compound's effectiveness in inhibiting growth in MCF-7 cells comparable to established treatments like tamoxifen and olaparib. Specifically:
- At concentrations of 1 μM and above, significant growth inhibition was observed (p = 0.0008–0.05).
- The compound demonstrated early cytotoxic effects within 24 hours, indicating rapid action against cancer cells.
Discussion
The findings suggest that 5-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid holds promise as a novel therapeutic agent for treating various breast cancer subtypes. Its ability to inhibit glutamine metabolism presents a unique approach to targeting cancer cell survival mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
